Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylth io)methyl]benzoate
Description
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate is a thieno[2,3-d]pyrimidine derivative characterized by a sulfur-containing thiophene-fused pyrimidine core. Key structural features include:
- A thioether linkage (S–CH₂–) connecting the benzoate ester to the thienopyrimidine moiety.
- 5,6-dimethyl and 4-oxo substituents on the pyrimidine ring.
- A phenyl group at position 3 of the thiophene ring.
Thienopyrimidine derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
methyl 4-[(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-14-15(2)30-20-19(14)21(26)25(18-7-5-4-6-8-18)23(24-20)29-13-16-9-11-17(12-10-16)22(27)28-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJGLMLPACFWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of Methyl 4-[(5,6-dimethyl-4-oxo-3-phenyl-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)methyl]benzoate depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. These interactions can involve binding to active sites, altering enzyme activity, or modulating signal transduction pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays, to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-d]pyrimidine Derivatives with Varied Linkages and Substituents
The compound’s structural analogs differ in substituents, linkage type, and functional groups, leading to distinct physicochemical and biological properties:
- Linkage Effects : The thioether (S–CH₂–) in the target compound likely increases lipophilicity compared to the ether-linked compound 26 . This may enhance membrane permeability but reduce aqueous solubility.
- Substituent Influence: The 4-oxo group in the target compound is a strong hydrogen bond acceptor, whereas imino groups in analogs like 6a–6d may exhibit different binding interactions .
Benzoate Ester Derivatives
The methyl benzoate group in the target compound contrasts with ethyl esters in analogs (e.g., I-6230–I-6473 in ):
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds like 2c and 1l () share ester functionalities but differ in core structure:
- Core Structure Differences: The tetrahydroimidazo[1,2-a]pyridine core in 2c/1l is more rigid and nitrogen-rich than the planar thienopyrimidine system, likely altering electronic properties and target selectivity.
Research Implications and Gaps
- Synthetic Challenges : The thioether linkage may require specialized reagents (e.g., thiourea derivatives) compared to ether-linked analogs .
- Data Limitations : Direct data on the target compound’s solubility, stability, or bioactivity are absent in the provided evidence; further experimental studies are needed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
